N-Desethyl amodiaquine-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

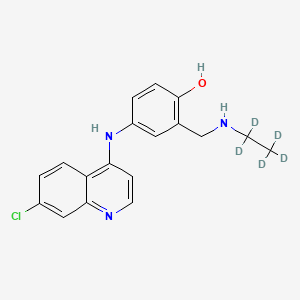

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXFDHAGFYWGHT-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661886 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-19-2 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-19-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of N-Desethyl amodiaquine-d5?

An In-Depth Technical Guide to N-Desethyl amodiaquine-d5

Introduction

N-Desethyl amodiaquine is the major, biologically active metabolite of Amodiaquine, an antimalarial agent effective against Plasmodium falciparum infections.[1][2][3] The metabolism of Amodiaquine to N-Desethyl amodiaquine is primarily mediated by the hepatic cytochrome P450 enzyme, CYP2C8.[4][5] Due to its pharmacological activity and long elimination half-life, quantifying levels of N-Desethyl amodiaquine in biological matrices is crucial for pharmacokinetic and drug metabolism studies.[3][6]

This compound is a stable, deuterium-labeled isotopologue of N-Desethyl amodiaquine.[1] It is chemically identical to the parent compound, but with five hydrogen atoms on the ethyl group replaced by deuterium. This mass shift makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), as it co-elutes chromatographically with the analyte of interest but is distinguishable by its higher mass.[1] Its use improves the accuracy, precision, and robustness of bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of N-Desethyl amodiaquine in research and clinical settings.[1][7]

Chemical Structure and Physicochemical Properties

The chemical structure of N-Desethyl amodiaquine consists of a 7-chloroquinoline core linked via an amino bridge to a phenol ring, which is substituted with an ethylaminomethyl group. In this compound, the five hydrogen atoms of this terminal ethyl group are replaced with deuterium atoms.[8][9]

Chemical Structure: 4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol[9][10]

Data Presentation

The key physicochemical properties of this compound and its non-labeled analogue are summarized below for comparison.

| Property | This compound | N-Desethyl amodiaquine |

| Synonyms | Monodesethylamodiaquine-d5, DEAQ-d5 | Monodesethylamodiaquine, DEAQ |

| CAS Number | 1173023-19-2[1][8] | 79352-78-6 |

| Molecular Formula | C₁₈H₁₃D₅ClN₃O[11] | C₁₈H₁₈ClN₃O |

| Molecular Weight | 332.84 g/mol [11] | 327.8 g/mol |

| Monoisotopic Mass | 332.1452236 Da[10] | 327.1138399 Da[2] |

| Appearance | Pale Yellow to Brown Solid[11] | Crystalline Solid[4] |

| Storage Temperature | -20°C[9][11] | 2-8°C or -20°C[4][6] |

| Solubility | DMSO (Slightly), Methanol (Slightly)[11] | Soluble in DMSO, Methanol, Water[4][6] |

Experimental Protocols

This compound is frequently used as an internal standard in LC-MS/MS methods to quantify Amodiaquine and N-Desethyl amodiaquine in plasma. The following protocol is based on a validated high-throughput method.[7][12]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of N-Desethyl amodiaquine and its internal standard, this compound, by dissolving the requisite amount in a 50:50 (v/v) mixture of water and acetonitrile containing 1% formic acid. Store these solutions at -80°C.[12]

-

Working Solutions: On the day of analysis, prepare working solutions by diluting the stock solutions in a 50:50 (v/v) acetonitrile-water mixture. These solutions are used to spike calibration standards and quality control samples into the biological matrix (e.g., drug-free plasma).[12]

Sample Preparation: Automated Supported Liquid Extraction (SLE)

This method utilizes a 96-well plate format for high-throughput processing.

-

Sample Aliquoting: Pipette 100 µL of plasma samples (standards, QCs, or unknowns) into a 96-well plate.

-

Internal Standard Spiking: Add the this compound internal standard working solution to all wells except for the blank matrix samples.

-

Sample Loading: Load the samples onto a supported liquid extraction (SLE+) 96-well plate. Apply a gentle vacuum to allow the plasma to be absorbed by the solid support material.

-

Elution: Dispense the elution solvent (e.g., an organic solvent like methyl tert-butyl ether) into each well and allow it to percolate through the support material, eluting the analytes.

-

Evaporation: Collect the eluate in a new 96-well plate and evaporate the solvent to dryness under a stream of nitrogen at a controlled temperature.

-

Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification

-

Chromatographic Separation:

-

LC Column: Zorbax SB-CN (50 mm × 4.6 mm, 3.5 µm) or equivalent reversed-phase column.[7]

-

Mobile Phase: A gradient of acetonitrile and 20 mM ammonium formate with 1% formic acid (pH ≈ 2.6).[7]

-

Flow Rate: A typical flow rate suitable for the column dimensions (e.g., 0.5-1.0 mL/min).

-

Injection Volume: 5-10 µL of the reconstituted sample.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both N-Desethyl amodiaquine and the internal standard, this compound. The transition for the d5-labeled standard will have a precursor ion with a mass approximately 5 Daltons higher than the unlabeled analyte.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of Amodiaquine and the experimental workflow for its quantification using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Desethylamodiaquine | C18H18ClN3O | CID 122068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selective and sensitive liquid chromatographic assay of amodiaquine and desethylamodiaquine in whole blood spotted on filter paper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-desethyl Amodiaquine (hydrochloride) | CAS 79049-30-2 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. N-Desethyl amodiaquine dihydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound Dihydrochloride [lgcstandards.com]

- 10. 4-((7-Chloroquinolin-4-yl)amino)-2-(((~2~H_5_)ethylamino)methyl)phenol | C18H18ClN3O | CID 45038857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [chembk.com]

- 12. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of N-Desethyl amodiaquine-d5: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Desethyl amodiaquine-d5, a deuterated metabolite of the antimalarial drug amodiaquine. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support further research and application.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound and its common salt forms.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₃D₅ClN₃O | [1] |

| Molecular Weight | 332.84 g/mol | [1] |

| CAS Number | 1173023-19-2 | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Predicted logP | 2.3 (for unlabeled compound) | [3] |

Table 2: Physicochemical Properties of this compound Dihydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅D₅Cl₃N₃O | [4] |

| Molecular Weight | 405.76 g/mol | [4] |

| CAS Number | 1216894-33-5 | [4] |

| Solubility (Water) | 100 mg/mL (246.45 mM); requires sonication and warming | [5][6] |

Table 3: Solubility of this compound (Free Base)

| Solvent | Solubility | Notes | Source(s) |

| DMSO | 100 mg/mL (300.44 mM) | Requires sonication; hygroscopic DMSO can impact solubility, fresh solvent is recommended. | [2][7] |

Metabolic Pathway of Amodiaquine

N-Desethyl amodiaquine is the primary active metabolite of amodiaquine. The metabolic conversion is predominantly carried out by the cytochrome P450 enzyme CYP2C8 in the liver.[8][9] Understanding this pathway is crucial for pharmacokinetic and drug interaction studies.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Desethylamodiaquine | C18H18ClN3O | CID 122068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Dihydrochloride | CAS No- 1216894-33-5 | Simson Pharma Limited [simsonpharma.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Amodiaquine - Wikipedia [en.wikipedia.org]

Synthesis and Preparation of N-Desethyl amodiaquine-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of N-Desethyl amodiaquine-d5, a crucial internal standard for pharmacokinetic studies of the antimalarial drug amodiaquine. This document details the synthetic pathway, experimental protocols, and relevant data to support research and development in this field.

N-Desethyl amodiaquine is the primary active metabolite of amodiaquine, and the deuterated form, this compound, is essential for accurate quantification in biological matrices using mass spectrometry.[1][2][3][4] The synthesis of this isotopically labeled compound involves a multi-step process, beginning with the preparation of the quinoline core, followed by the synthesis of the deuterated side-chain, and concluding with the coupling of these two fragments.

Synthetic Pathway Overview

The synthesis of this compound can be logically divided into three main stages:

-

Synthesis of the Core Structure: Preparation of 4,7-dichloroquinoline.

-

Synthesis of the Deuterated Side-Chain: Preparation of 2-((ethyl-d5-amino)methyl)-4-aminophenol.

-

Final Coupling Reaction: Nucleophilic aromatic substitution to yield the final product.

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key stages of the synthesis.

Part 1: Synthesis of 4,7-dichloroquinoline

This procedure is adapted from established methods for the large-scale synthesis of this key intermediate.[4][5]

Step 1a: Synthesis of Diethyl 2-((3-chlorophenyl)amino)methylenemalonate

-

In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture at 100-110 °C for 2 hours with stirring.

-

Cool the reaction mixture to room temperature. The crude product can be used in the next step without further purification.

Step 1b: Thermal Cyclization to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

-

In a flask equipped with a reflux condenser, heat diphenyl ether to 250 °C.

-

Slowly add the anilinoacrylate intermediate from the previous step to the hot diphenyl ether.

-

Maintain the temperature at 250 °C for 2 hours.

-

Cool the mixture and add hexanes to precipitate the product.

-

Filter the solid, wash with hexanes, and dry to obtain the quinoline ester.

Step 1c: Saponification to 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

-

Suspend the quinoline ester in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-3 hours until the solid has completely dissolved.

-

Cool the solution and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Collect the precipitated carboxylic acid by filtration, wash with water, and dry.

Step 1d: Decarboxylation and Chlorination to 4,7-dichloroquinoline

-

Suspend the carboxylic acid in phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or ammonia.

-

Collect the precipitated 4,7-dichloroquinoline by filtration, wash with water, and dry. Recrystallization from ethanol or another suitable solvent may be performed for further purification.

| Step | Product | Starting Material | Yield (%) | Reference |

| 1a-d | 4,7-dichloroquinoline | m-Chloroaniline | ~89 | [5] |

Part 2: Synthesis of 2-((Ethyl-d5-amino)methyl)-4-aminophenol

Step 2a: Synthesis of 4-Acetamido-2-((ethyl-d5-amino)methyl)phenol

-

In a suitable solvent such as ethanol, combine 4-acetamidophenol (1.0 eq), paraformaldehyde (1.2 eq), and ethylamine-d5 (1.2 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2b: Hydrolysis to 2-((Ethyl-d5-amino)methyl)-4-aminophenol

-

Dissolve the acetamido compound from the previous step in a solution of aqueous hydrochloric acid (e.g., 6 M).

-

Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the acetamide group.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

| Step | Product | Starting Material | Plausible Yield (%) |

| 2a | 4-Acetamido-2-((ethyl-d5-amino)methyl)phenol | 4-Acetamidophenol | 85-95 |

| 2b | 2-((Ethyl-d5-amino)methyl)-4-aminophenol | 4-Acetamido-2-((ethyl-d5-amino)methyl)phenol | 90-98 |

Note: Yields for Part 2 are estimated based on analogous non-deuterated reactions.

Part 3: Final Coupling to this compound

This final step involves the coupling of the quinoline core with the deuterated side-chain via a nucleophilic aromatic substitution reaction.[3][6]

Step 3: Synthesis of this compound

-

In a sealed reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and 2-((ethyl-d5-amino)methyl)-4-aminophenol (1.1 eq).

-

A high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can be used, or the reaction can be run neat.

-

Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq) to act as an acid scavenger.

-

Heat the mixture to 130-150 °C for 8-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

| Step | Product | Starting Materials | Plausible Yield (%) |

| 3 | This compound | 4,7-dichloroquinoline, 2-((Ethyl-d5-amino)methyl)-4-aminophenol | 60-80 |

Note: Yield for Part 3 is estimated based on analogous reactions.

Data Presentation

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1173023-19-2 | [7] |

| Molecular Formula | C₁₈H₁₃D₅ClN₃O | [7] |

| Molecular Weight | 332.84 g/mol | [7] |

| Appearance | Light yellow to brown solid | [7] |

Conclusion

This technical guide outlines a comprehensive and plausible synthetic route for the preparation of this compound. By providing detailed experimental protocols and summarizing key data, this document serves as a valuable resource for researchers and professionals involved in the development and analysis of antimalarial drugs. The successful synthesis of this deuterated internal standard is critical for advancing our understanding of the pharmacokinetics of amodiaquine and ensuring the accuracy of clinical and preclinical studies.

References

- 1. Synthesis of stable isotope-labeled chloroquine and amodiaquine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

N-Desethyl Amodiaquine-d5: A Technical Deep-Dive into its Antimalarial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-desethyl amodiaquine (DEAQ), the principal active metabolite of the antimalarial drug amodiaquine, exerts its parasiticidal effect on Plasmodium falciparum primarily by disrupting the parasite's heme detoxification process. This technical guide elucidates the core mechanisms of action of DEAQ, providing a detailed overview of its interaction with parasitic targets, quantitative data on its efficacy, and comprehensive experimental protocols for its study. The inclusion of detailed methodologies and visual representations of pathways and workflows aims to equip researchers with the necessary information to further investigate this compound and develop novel antimalarial strategies.

Core Mechanism of Action: Disruption of Heme Homeostasis

The intraerythrocytic stages of the malaria parasite digest host hemoglobin within a specialized acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite employs a two-pronged detoxification strategy: the polymerization of heme into inert, crystalline hemozoin (malaria pigment) and the degradation of heme mediated by glutathione (GSH). N-desethyl amodiaquine effectively targets both of these critical pathways.

Inhibition of Heme Polymerization

Similar to other 4-aminoquinolines like chloroquine, DEAQ is a weak base that accumulates to high concentrations within the acidic food vacuole of the parasite.[1] Here, it is thought to cap the growing face of the hemozoin crystal, thereby preventing further heme polymerization.[1] This inhibition leads to an accumulation of toxic, soluble heme within the food vacuole.

Inhibition of Glutathione-Dependent Heme Degradation

Beyond inhibiting hemozoin formation, DEAQ also interferes with the parasite's secondary heme detoxification pathway: glutathione-dependent degradation.[1][2] By competitively inhibiting this process, DEAQ ensures that the free heme that is not polymerized remains in its toxic state, further exacerbating the oxidative stress on the parasite.[1] The accumulation of free heme is highly detrimental to the parasite, leading to membrane damage, disruption of enzymatic function, and ultimately, parasite death.

Signaling Pathway and Molecular Interactions

The mechanism of action of N-desethyl amodiaquine is centered on the chemical inhibition of detoxification pathways rather than a classical signal transduction cascade. The following diagram illustrates the key molecular events.

Caption: Molecular mechanism of N-desethyl amodiaquine in P. falciparum.

Quantitative Data on In Vitro Efficacy

The following table summarizes the 50% inhibitory concentrations (IC50) of N-desethyl amodiaquine against various strains of P. falciparum.

| P. falciparum Strain | IC50 (nM) | Reference |

| V1/S (resistant) | 97 | [3] |

| 3D7 (sensitive) | 25 | [3] |

| Field Isolates (Kenya) | 29 (recrudescence) - 34 (no recrudescence) | [3] |

| Field Isolates (Thailand) | Mean: 67.5 | [4] |

| Field Isolates (Colombia) | Mean: 113.45 | [5] |

| Clinical Isolates (Cambodia) | Median: 174.5 | [6] |

Experimental Protocols

In Vitro Susceptibility Testing ([3H]-Hypoxanthine Uptake Inhibition Assay)

This protocol is a standard method for determining the IC50 values of antimalarial compounds.

Experimental Workflow:

Caption: Workflow for in vitro antimalarial susceptibility testing.

Methodology:

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes. Cultures are synchronized to the ring stage before the assay.

-

Drug Dilution: A stock solution of N-desethyl amodiaquine is serially diluted in culture medium in a 96-well microtiter plate.

-

Assay Initiation: Asynchronous or synchronized ring-stage parasites are added to the wells to a final parasitemia of approximately 0.5% and a hematocrit of 2.5%.

-

Incubation: The plates are incubated for 24 hours in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).

-

Radiolabeling: [³H]-hypoxanthine is added to each well, and the plates are incubated for a further 24 hours.

-

Harvesting: The contents of each well are harvested onto glass-fiber filters, and the filters are washed to remove unincorporated radiolabel.

-

Measurement: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The results are expressed as the percentage of [³H]-hypoxanthine uptake compared to drug-free controls. IC50 values are determined by non-linear regression analysis.

Heme Polymerization Inhibition Assay (Spectrophotometric Method)

This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic analog of hemozoin.

Experimental Workflow:

Caption: Workflow for the heme polymerization inhibition assay.

Methodology:

-

Reagent Preparation: A solution of hemin chloride is prepared in a suitable solvent (e.g., DMSO). Serial dilutions of N-desethyl amodiaquine are also prepared.

-

Reaction Mixture: In a 96-well plate, the hemin solution, the test compound at various concentrations, and an acetate buffer (pH ~4.8) are mixed.

-

Incubation: The plate is incubated, typically overnight at 37°C, to allow for the formation of β-hematin.

-

Washing: The plate is centrifuged, and the supernatant containing unreacted hemin is removed. The pellet of β-hematin is washed, often with DMSO, to remove any remaining soluble hemin.

-

Quantification: The β-hematin pellet is dissolved in a basic solution (e.g., 0.1 M NaOH). The absorbance of the resulting solution is measured at approximately 405 nm.

-

Data Analysis: The amount of β-hematin formed in the presence of the drug is compared to that in the drug-free control to calculate the percentage of inhibition.

Glutathione-Dependent Heme Degradation Inhibition Assay (Fluorescence-Based)

This assay assesses the ability of a compound to inhibit the degradation of heme in the presence of glutathione.[7][8]

Methodology:

-

Reagent Preparation: Solutions of heme, reduced glutathione (GSH), and o-phthalaldehyde (OPA) are prepared in a suitable buffer (e.g., HEPES). Serial dilutions of N-desethyl amodiaquine are also prepared.

-

Reaction Mixture: In a 96-well plate, the test compound, GSH, and heme are incubated together.[8] A typical final concentration for each reactant is 50 µM.[8]

-

Fluorescence Measurement: After a defined incubation period (e.g., 30 minutes), OPA is added to the wells.[8] OPA reacts with the remaining GSH to form a fluorescent adduct. The fluorescence is measured at appropriate excitation and emission wavelengths.

-

Data Analysis: The reduction in fluorescence in the presence of heme (due to GSH consumption) is compared to the fluorescence in the presence of both heme and the test compound. Inhibition is observed as a preservation of the fluorescent signal, indicating that less GSH has been consumed. The results are expressed as the percentage of inhibition of heme-GSH interaction.[8]

Conclusion

N-desethyl amodiaquine-d5, as the active form of amodiaquine, employs a multi-faceted mechanism of action against Plasmodium falciparum, primarily centered on the disruption of heme detoxification. Its ability to inhibit both heme polymerization and glutathione-dependent heme degradation makes it a potent antimalarial agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other antimalarial compounds, facilitating the discovery and development of new therapies to combat malaria. The quantitative data and visual representations serve as a valuable resource for researchers in the field.

References

- 1. Inhibition of glutathione-dependent degradation of heme by chloroquine and amodiaquine as a possible basis for their antimalarial mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. academic.oup.com [academic.oup.com]

- 7. A non-radiolabeled heme-GSH interaction test for the screening of antimalarial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

The Cytochrome P450-Mediated Metabolism of Amodiaquine to N-Desethylamodiaquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic conversion of the antimalarial drug amodiaquine to its principal active metabolite, N-desethylamodiaquine. The document details the enzymatic pathways, presents quantitative kinetic data, and outlines established experimental protocols for studying this critical biotransformation.

Executive Summary

Amodiaquine (AQ) is a 4-aminoquinoline derivative widely used in the treatment of malaria. Following oral administration, amodiaquine is rapidly and extensively metabolized in the liver to N-desethylamodiaquine (DEAQ).[1][2] This metabolic conversion is a crucial step in the drug's disposition, as DEAQ is the primary contributor to its antimalarial activity and has a significantly longer elimination half-life than the parent compound.[3] The primary enzyme responsible for this N-deethylation reaction is Cytochrome P450 2C8 (CYP2C8).[4][5][6] Genetic polymorphisms in the CYP2C8 gene can lead to altered enzyme activity, impacting the metabolism of amodiaquine and potentially affecting treatment efficacy and safety.[7][8] This guide will delve into the specifics of this metabolic pathway, providing the necessary data and methodologies for its investigation.

The Metabolic Pathway of Amodiaquine

The biotransformation of amodiaquine to N-desethylamodiaquine is a phase I metabolic reaction, specifically an N-dealkylation. This process primarily occurs in the liver and is catalyzed by the CYP2C8 isozyme.[4][5][9][6] While CYP2C8 is the main catalyst for this reaction in the liver, some studies suggest minor contributions from extrahepatic P450s like CYP1A1 and CYP1B1, which may lead to the formation of other minor metabolites.[1][9][6]

The N-desethylamodiaquine metabolite is not only active but is further metabolized, albeit at a slower rate, to inactive metabolites such as bis-desethylamodiaquine.[10][11] The pathway can be visualized as a sequential process with amodiaquine as the prodrug and N-desethylamodiaquine as the active therapeutic agent.

Quantitative Data: Enzyme Kinetics

The efficiency of the metabolic conversion of amodiaquine to N-desethylamodiaquine by CYP2C8 can be described by Michaelis-Menten kinetics. The Michaelis constant (Km) and the maximum reaction velocity (Vmax) are key parameters in understanding the enzyme's affinity for the substrate and its catalytic capacity. Genetic variations in the CYP2C8 gene can significantly alter these kinetic parameters.

| Enzyme/Variant | Matrix | Km (μM) | Vmax (pmol/min/pmol CYP or pmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (μl/min/pmol CYP or μl/min/mg protein) | Reference |

| Recombinant CYP2C81 (Wild-type) | Recombinant enzyme | 0.81 ± 0.23 | 0.23 ± 0.09 (μmol/min/μmol P450) | 0.30 (l/min/μmol P450) | [4] |

| Recombinant CYP2C82 | Recombinant enzyme | 2.55 ± 1.06 | 0.16 ± 0.06 (μmol/min/μmol P450) | 0.05 (l/min/μmol P450) | [4] |

| Recombinant CYP2C8 | Recombinant enzyme | 1.2 | 2.6 (pmol/min/pmol of CYP2C8) | 2.17 | [6] |

| Human Liver Microsomes (HLMs) | Pooled HLMs | 2.4 | 1462 (pmol/min/mg of protein) | 609.17 | [6] |

Experimental Protocols

The study of amodiaquine metabolism typically involves in vitro assays using human liver microsomes or recombinant CYP enzymes. These experiments allow for the determination of kinetic parameters and the identification of metabolites.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol describes a typical experiment to determine the rate of N-desethylamodiaquine formation from amodiaquine using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Amodiaquine hydrochloride

-

N-desethylamodiaquine hydrochloride (as a standard)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

NADPH regenerating system (or NADPH)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a pre-incubation mix containing potassium phosphate buffer, MgCl2, and human liver microsomes (e.g., 0.2-0.5 mg/mL).

-

Substrate Addition: Add amodiaquine to the pre-incubation mix to achieve the desired final concentrations (a range of concentrations is used for kinetic studies, e.g., 0.1 to 50 μM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system or a solution of NADPH.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of N-desethylamodiaquine concentration using a validated LC-MS/MS method.

Metabolite Quantification using LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the accurate quantification of N-desethylamodiaquine.

Typical LC-MS/MS Parameters:

-

Column: A reverse-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column.

-

Mobile Phase: A gradient of acetonitrile and water or ammonium formate buffer with formic acid.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for N-desethylamodiaquine and the internal standard. For DEAQ, a common transition is m/z 328 -> 283.[1]

Conclusion

The N-deethylation of amodiaquine to N-desethylamodiaquine, predominantly mediated by CYP2C8, is a critical determinant of the drug's pharmacokinetic and pharmacodynamic profile. Understanding this metabolic pathway is essential for optimizing dosing regimens, predicting drug-drug interactions, and interpreting clinical outcomes. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the metabolism of this important antimalarial agent. The significant impact of CYP2C8 genetic polymorphisms on amodiaquine metabolism underscores the importance of pharmacogenetic considerations in malaria treatment.

References

- 1. Determination of N-desethylamodiaquine by hydrophilic interaction liquid chromatography with tandem mass spectrometry: application to in vitro drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - IN [thermofisher.com]

- 4. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐desethylamodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. | Semantic Scholar [semanticscholar.org]

- 8. storage.googleapis.com [storage.googleapis.com]

- 9. ora.ox.ac.uk [ora.ox.ac.uk]

- 10. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Review on the Application of Deuterated Amodiaquine Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine (AQ) is a 4-aminoquinoline antimalarial drug that has been a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria for decades, often in combination with artesunate.[1][2] Its clinical efficacy is, however, paralleled by concerns over its metabolic profile, which includes the formation of a pharmacologically active metabolite and a reactive, potentially toxic intermediate. The primary metabolite, N-desethylamodiaquine (DEAQ), is responsible for most of the observed antimalarial activity due to its longer half-life compared to the parent drug.[1][2] Concurrently, amodiaquine can undergo bioactivation to a reactive quinoneimine metabolite, which is implicated in idiosyncratic hepatotoxicity and agranulocytosis.[1][3][4][5]

The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug molecules has emerged as a valuable tool in drug discovery and development. This "deuterium switch" can alter the pharmacokinetic profile of a drug by slowing its metabolism, a phenomenon known as the kinetic isotope effect. This can lead to increased drug exposure, reduced formation of toxic metabolites, and potentially an improved safety and efficacy profile. While the use of deuterated amodiaquine and its metabolites has been established in analytical applications as internal standards for pharmacokinetic studies, their potential to modulate the drug's metabolic fate remains an area of active investigation.

This technical guide provides a comprehensive literature review on the use of deuterated amodiaquine metabolites, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to aid researchers in this field.

Amodiaquine Metabolism: A Dual Pathway

The metabolism of amodiaquine is primarily hepatic and follows two main pathways, as illustrated in the diagram below.

Caption: Metabolic pathways of amodiaquine.

The major metabolic pathway involves the N-deethylation of amodiaquine to its principal active metabolite, N-desethylamodiaquine (DEAQ), a reaction primarily catalyzed by the cytochrome P450 enzyme CYP2C8.[1][6][7] DEAQ itself can be further metabolized to N-bis-desethylamodiaquine, although this is a minor pathway.[1]

The second critical pathway is the bioactivation of amodiaquine to a reactive quinoneimine intermediate.[1][3][4][5] This oxidation is also mediated by cytochrome P450 enzymes, including CYP2C8, CYP3A4, CYP2C9, and CYP2D6.[8] The quinoneimine is highly electrophilic and can covalently bind to cellular macromolecules, leading to toxicity.[1][3] This reactive intermediate can be detoxified by conjugation with glutathione (GSH).[3][4]

Deuterated Amodiaquine Metabolites as Internal Standards

The primary application of deuterated amodiaquine and its metabolites found in the literature is their use as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of the parent drug and its metabolites in biological matrices. The stable isotope-labeled standards, such as amodiaquine-D10 and N-desethylamodiaquine-D5, co-elute with the analytes of interest but are distinguished by their higher mass-to-charge ratio (m/z), allowing for accurate and precise quantification.

Quantitative Data for LC-MS/MS Analysis

The following table summarizes the mass spectrometric parameters for the analysis of amodiaquine and N-desethylamodiaquine using their deuterated analogues as internal standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Deuterated Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |

| Amodiaquine | 356.4 | 283.2 | Amodiaquine-D10 | 366.3 | 283.3 |

| N-desethylamodiaquine | 328.2 | 283.1 | N-desethylamodiaquine-D5 | 333.3 | 283.2 |

Experimental Protocol: Quantification of Amodiaquine and N-desethylamodiaquine in Human Plasma

This protocol is a composite of methodologies described in the literature for the bioanalysis of amodiaquine and its primary metabolite.

1. Sample Preparation: Supported Liquid Extraction (SLE)

-

To 100 µL of human plasma, add the deuterated internal standard solution (amodiaquine-D10 and N-desethylamodiaquine-D5).

-

Vortex mix the samples.

-

Load the samples onto a supported liquid extraction plate.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A reverse-phase C18 or cyano column (e.g., Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium formate with 0.1% formic acid).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5 - 20 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Scan Type: Monitoring the specific precursor to product ion transitions for amodiaquine, N-desethylamodiaquine, and their deuterated internal standards as listed in the table above.

-

Caption: Analytical workflow for amodiaquine quantification.

The Potential for a "Deuterium Switch" with Amodiaquine

While no studies were identified that have explicitly investigated the use of deuteration to alter the pharmacokinetics of amodiaquine, the known metabolic pathways provide a basis for hypothesizing such a strategy. The primary sites of metabolism are the N-ethyl group and the aromatic ring susceptible to oxidation.

1. Slowing the Formation of N-desethylamodiaquine (DEAQ):

Deuteration of the ethyl group of amodiaquine could potentially slow down the rate of N-deethylation by CYP2C8. This would lead to a decrease in the formation of the active metabolite DEAQ and a corresponding increase in the plasma concentration and half-life of the parent drug, amodiaquine. The clinical implications of such a shift would need to be carefully evaluated, as DEAQ is considered the major contributor to the antimalarial effect.

2. Reducing the Formation of the Reactive Quinoneimine:

The formation of the toxic quinoneimine metabolite involves the oxidation of the amodiaquine molecule. Deuteration at the positions on the aromatic ring that are most susceptible to oxidation could decrease the rate of this bioactivation pathway. This could potentially lead to a reduction in the formation of the reactive quinoneimine and, consequently, a decrease in the risk of idiosyncratic hepatotoxicity and agranulocytosis. Such a "deuterium-switched" amodiaquine could offer a safer therapeutic option.

Future Directions

The application of deuterated amodiaquine metabolites as internal standards is well-established and essential for accurate pharmacokinetic modeling. However, the potential for using deuteration to create a metabolically more stable and less toxic version of amodiaquine represents a promising area for future research.

Key research questions to be addressed include:

-

Synthesis: The development of efficient synthetic routes for the site-specific deuteration of amodiaquine at the N-ethyl group and various positions on the aromatic rings.

-

In Vitro Metabolism: The use of human liver microsomes and recombinant CYP enzymes to investigate the kinetic isotope effect of deuteration on the rates of N-deethylation and quinoneimine formation.

-

In Vivo Pharmacokinetics: The evaluation of the pharmacokinetic profiles of deuterated amodiaquine analogues in animal models to determine the impact on drug exposure, metabolite formation, and overall clearance.

-

Toxicity Studies: The assessment of the potential for reduced toxicity of deuterated amodiaquine analogues in appropriate in vitro and in vivo models.

Conclusion

Deuterated amodiaquine metabolites have proven to be invaluable tools for the precise quantification of amodiaquine and its primary active metabolite in biological matrices. While the "deuterium switch" strategy has not yet been clinically explored for amodiaquine, a thorough understanding of its metabolic pathways suggests that site-specific deuteration could offer a viable approach to modulate its pharmacokinetic and toxicological properties. Further research into the synthesis and evaluation of deuterated amodiaquine analogues is warranted to explore the potential for developing a safer and more effective antimalarial therapy.

References

- 1. ClinPGx [clinpgx.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The mechanism of bioactivation and antigen formation of amodiaquine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate. | Semantic Scholar [semanticscholar.org]

- 8. Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N‐desethylamodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of N-Desethyl Amodiaquine-d5 in Advancing Antimalarial Drug Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antimalarial drug development and clinical pharmacology, the pursuit of analytical accuracy is paramount for ensuring therapeutic efficacy and patient safety. This technical guide delves into the critical role of N-Desethyl amodiaquine-d5, a deuterated stable isotope-labeled internal standard, in the bioanalysis of the widely used antimalarial agent, amodiaquine. For researchers and drug development professionals, understanding the application of such internal standards is fundamental to generating robust and reliable pharmacokinetic and metabolic data.

N-Desethyl amodiaquine is the principal and biologically active metabolite of amodiaquine.[1][2][3][4] Following oral administration, amodiaquine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to form N-desethylamodiaquine.[4][5][6][7] This metabolite is considered to be the main driver of the antimalarial activity observed after amodiaquine administration.[6] Given its significance, accurate quantification of N-desethylamodiaquine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding drug-drug interactions.

This compound serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[1][2][8][9] By replacing five hydrogen atoms with deuterium, a stable, non-radioactive isotope, the mass of the molecule is increased.[10] This mass shift allows the mass spectrometer to differentiate between the analyte (N-desethylamodiaquine) and the internal standard (this compound), while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization.[8][10] This co-elution and analogous behavior are essential for correcting variations in sample extraction, injection volume, and matrix effects, thereby significantly enhancing the accuracy and precision of quantitative analysis.[8][10][11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the antimalarial activity of N-desethylamodiaquine and the parameters of a typical bioanalytical method using this compound.

Table 1: In Vitro Antimalarial Activity of N-Desethyl Amodiaquine

| Parameter | Plasmodium falciparum Strain V1/S | Plasmodium falciparum Strain 3D7 | Reference |

| IC50 | 97 nM | 25 nM | [1][2] |

Table 2: Pharmacokinetic Parameters of Amodiaquine and N-Desethylamodiaquine (in Kenyan Adults)

| Parameter | Amodiaquine (AQ) | N-Desethylamodiaquine (DAQ) | Reference |

| Model | 1-compartment | 2-compartment | [14][15] |

| Mean Apparent Clearance | 3,410 L/h | Not directly reported | [14][15] |

| Mean Apparent Volume of Distribution | 39,200 L | Not directly reported | [14][15] |

| Mean Terminal Elimination Half-life | Not reported | 211 h | [14][15] |

Table 3: LC-MS/MS Method Parameters for Quantification of Amodiaquine and N-Desethylamodiaquine

| Parameter | Amodiaquine (AQ) | Desethylamodiaquine (DAQ) | Internal Standard (AQ-d10) | Internal Standard (DAQ-d5) | Reference |

| Quantification Range (Plasma) | 1.08–263 ng/mL | 1.41–610 ng/mL | N/A | N/A | [16] |

| Quantification Range (DBS) | 2.03–459 ng/mL | 3.13–1570 ng/mL | N/A | N/A | [17][18][19] |

| SRM Transition (m/z) | 356.4 → 283.2 | 328.2 → 283.1 | 366.3 → 283.3 | 333.3 → 283.2 | [16] |

| Absolute Recovery (Plasma) | 66% to 76% | 66% to 76% | 73% to 85% | 73% to 85% | [16] |

Signaling and Metabolic Pathways

The metabolic conversion of amodiaquine to its active and subsequent metabolites is a critical pathway to consider in antimalarial drug research.

Metabolic conversion of amodiaquine.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below is a representative experimental protocol for the quantification of amodiaquine and N-desethylamodiaquine in human plasma using LC-MS/MS with this compound as an internal standard.

Objective: To accurately quantify the concentrations of amodiaquine and its primary active metabolite, N-desethylamodiaquine, in human plasma samples.

Materials and Reagents:

-

Amodiaquine reference standard

-

N-Desethylamodiaquine reference standard

-

Amodiaquine-d10 (internal standard for amodiaquine)

-

This compound (internal standard for N-desethylamodiaquine)[16]

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Human plasma (blank)

-

Supported Liquid Extraction (SLE+) plate/cartridges

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase analytical column (e.g., Zorbax SB-CN, 50 mm × 4.6 mm, 3.5 µm)[16]

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions (1 mg/mL) of amodiaquine, N-desethylamodiaquine, amodiaquine-d10, and this compound by dissolving in a 50:50 (v/v) mixture of acetonitrile and water containing 1% formic acid.[16] Store at -80°C.

-

Prepare serial dilutions of the working standard solutions in a 50:50 (v/v) acetonitrile-water mixture to create calibration standards and quality control (QC) samples.[16]

-

-

Sample Preparation (Supported Liquid Extraction):

-

Aliquot 100 µL of plasma (calibration standards, QC samples, or unknown samples) into a 96-well plate.

-

Add 350 µL of 0.5 M ammonium hydroxide containing the internal standards (e.g., 8.08 ng/mL each of amodiaquine-d10 and this compound).[16]

-

Mix the samples (e.g., 1000 rpm for 2 minutes) and centrifuge (e.g., 1100 x g).

-

Load the pre-treated plasma samples onto the SLE+ plate and apply a vacuum to draw the sample into the sorbent.

-

Elute the analytes with an appropriate organic solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Selected Reaction Monitoring (SRM)

-

Monitor the specific m/z transitions for each analyte and internal standard as detailed in Table 3.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to its corresponding deuterated internal standard against the nominal concentration of the calibration standards.

-

Determine the concentrations of amodiaquine and N-desethylamodiaquine in the QC and unknown samples by interpolation from the calibration curve.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalysis of amodiaquine and its metabolites using a deuterated internal standard.

Bioanalytical workflow using an internal standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ClinPGx [clinpgx.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Amodiaquine clearance and its metabolism to N-desethylamodiaquine is mediated by CYP2C8: a new high affinity and turnover enzyme-specific probe substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resolvemass.ca [resolvemass.ca]

- 9. chembk.com [chembk.com]

- 10. benchchem.com [benchchem.com]

- 11. texilajournal.com [texilajournal.com]

- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. Population pharmacokinetics and pharmacodynamic considerations of amodiaquine and desethylamodiaquine in Kenyan adults with uncomplicated malaria receiving artesunate-amodiaquine combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Population pharmacokinetics and pharmacodynamic considerations of amodiaquine and desethylamodiaquine in Kenyan adults with uncomplicated malaria receiving the artesunate-amodiaquine combination therapy | DNDi [dndi.org]

- 16. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ora.ox.ac.uk [ora.ox.ac.uk]

- 18. A LC‐MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper — MORU Tropical Health Network [tropmedres.ac]

- 19. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper. — Oxford Global Health [034.medsci.ox.ac.uk]

A Technical Guide to N-Desethyl amodiaquine-d5: Application in Bioanalytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desethyl amodiaquine-d5, a deuterated internal standard crucial for the accurate quantification of the antimalarial drug amodiaquine and its active metabolite, N-desethylamodiaquine. This document outlines its suppliers, summarizes key quantitative data, presents detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and illustrates the metabolic pathway of amodiaquine.

This compound: Suppliers and Product Information

This compound is a stable isotope-labeled version of N-desethylamodiaquine, the primary active metabolite of the antimalarial drug amodiaquine.[1] Its use as an internal standard is critical in bioanalytical methods to compensate for variability during sample preparation and analysis, ensuring accurate and precise quantification of the target analytes.[2]

Below is a summary of suppliers and their corresponding catalog numbers for this compound and its related compounds.

| Supplier | Product Name | Catalog Number | CAS Number |

| Simson Pharma Limited | This compound | A240006B | 1173023-19-2 |

| Pharmaffiliates | This compound | PA STI 027140 | 1173023-19-2 |

| Daicel Pharma Standards | Desethylamodiaquine D5 | DCTI-A-000565 | 1173023-19-2 |

| Coompo | This compound | C220618 | 1173023-19-2 |

| TRC | This compound | TR-D288827 | 1173023-19-2 |

| MedchemExpress | This compound | HY-114030S | 1173023-19-2 |

| Santa Cruz Biotechnology | This compound dihydrochloride | sc-219438 | 79352-78-6 (unlabeled free base) |

Quantitative Data: Pharmacokinetics and Bioanalytical Assay Parameters

N-desethylamodiaquine is the major and biologically active metabolite of amodiaquine, responsible for most of its antimalarial activity.[3][4] The use of this compound as an internal standard allows for the precise determination of the pharmacokinetic profiles of both amodiaquine and N-desethylamodiaquine.

Table 2.1: Pharmacokinetic Parameters of Amodiaquine and N-Desethylamodiaquine

| Parameter | Amodiaquine (AQ) | N-Desethylamodiaquine (DEAQ) | Reference |

| Apparent Clearance | 3410 L/h | - | |

| Apparent Volume of Distribution | 39200 L | - | |

| Terminal Elimination Half-life (t1/2) | - | 211 h | |

| Protein Binding | >90% | >90% | [5] |

Table 2.2: LC-MS/MS Method Parameters for Quantification of Amodiaquine and N-Desethylamodiaquine using this compound as an Internal Standard

| Parameter | Amodiaquine (AQ) | N-Desethylamodiaquine (DEAQ) | Reference |

| Lower Limit of Quantification (LLOQ) | 0.106 ng/mL | 0.523 ng/mL | [6] |

| Linear Concentration Range | 0.106 to 51.580 ng/mL | 0.523 to 253.855 ng/mL | [6] |

| Mean Recovery | 77.19% | 75.03% | [6] |

| LLOQ (in plasma) | 1.08 ng/mL | 1.41 ng/mL | [7] |

| LLOQ (in dried blood spots) | 2.03 ng/mL | 3.13 ng/mL | [8] |

| Linear Range (in dried blood spots) | 2.03–459 ng/mL | 3.13–1570 ng/mL | [8] |

Experimental Protocols

The following sections detail typical experimental methodologies for the quantification of amodiaquine and N-desethylamodiaquine in biological matrices using this compound as an internal standard.

Sample Preparation: Solid Phase Extraction (SPE)

A robust and high-throughput solid-phase extraction method is employed for the simultaneous determination of amodiaquine, N-desethylamodiaquine, artesunate, and dihydroartemisinin in human plasma.[9]

-

Aliquoting and Internal Standard Spiking : Transfer 250 µL of human plasma into a pre-labeled tube. Add the internal standard solution containing deuterated analogs, including this compound.

-

Sample Pre-treatment : Add a buffer solution to the plasma samples.

-

Solid Phase Extraction :

-

Condition an appropriate SPE cartridge.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes and the internal standard from the cartridge using an appropriate elution solvent.

-

-

Analysis : The eluate is directly injected into the LC-MS/MS system for analysis.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

A validated LC-MS/MS method for the quantification of amodiaquine and N-desethylamodiaquine in human plasma is described below.[6]

-

Chromatographic Separation :

-

Mass Spectrometric Detection :

-

Instrument : Ultra triple quadrupole mass spectrometer.[6]

-

Ionization Mode : Electrospray ionization in positive mode (ESI+).[6]

-

Detection : Selected Reaction Monitoring (SRM) of the precursor-to-product ion transitions for amodiaquine, N-desethylamodiaquine, and their deuterated internal standards (including this compound).

-

Metabolic Pathway and Experimental Workflow

Amodiaquine is rapidly and extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8, to its active metabolite, N-desethylamodiaquine.[3][5] This metabolic conversion is a critical step in the drug's mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. ClinPGx [clinpgx.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. journals.asm.org [journals.asm.org]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. Application of an LC-MS/MS method for reliable determination of amodiaquine, N-desethylamodiaquine, artesunate and dihydroartemisinin in human plasma for a bioequivalence study in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of N-Desethyl amodiaquine-d5 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of amodiaquine and its primary active metabolite, N-desethylamodiaquine, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, N-Desethyl amodiaquine-d5, is detailed to ensure accuracy and precision in clinical and preclinical studies. Amodiaquine is an antimalarial agent, and monitoring its concentration and that of its metabolite is crucial for pharmacokinetic and toxicokinetic evaluations.[1][2]

Overview

Amodiaquine is rapidly metabolized in the body to N-desethylamodiaquine, which is also pharmacologically active.[2][3] Accurate quantification of both compounds is essential for understanding the drug's efficacy and safety profile. LC-MS/MS offers high sensitivity and selectivity for this purpose. The use of a deuterated internal standard like this compound is critical as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response, leading to more reliable results.[4][5]

Quantitative Data Summary

The following tables summarize the performance characteristics of various validated LC-MS/MS methods for the analysis of amodiaquine and N-desethylamodiaquine using this compound as an internal standard.

Table 1: LC-MS/MS Method Performance in Human Plasma

| Parameter | Amodiaquine | N-Desethylamodiaquine | Reference |

| Lower Limit of Quantification (LLOQ) | 0.106 - 1.08 ng/mL | 0.523 - 1.41 ng/mL | [1][4] |

| Calibration Curve Range | 0.106 - 51.580 ng/mL | 0.523 - 253.855 ng/mL | [4] |

| Intra-batch Precision (%CV) | < 15% | < 15% | [1] |

| Inter-batch Precision (%CV) | < 15% | < 15% | [1] |

| Mean Recovery | 69.90% - 81.69% | 68.49% - 78.45% | [4] |

| Internal Standard Mean Recovery | 85.77% - 90.61% (Amodiaquine-d10) | 79.50% - 82.07% (this compound) | [4] |

Table 2: LC-MS/MS Method Performance in Dried Blood Spots (DBS)

| Parameter | Amodiaquine | N-Desethylamodiaquine | Reference |

| Lower Limit of Quantification (LLOQ) | 2.03 ng/mL | 3.13 ng/mL | [6][7] |

| Calibration Curve Range | 2.03 - 459 ng/mL | 3.13 - 1570 ng/mL | [6][7] |

| Intra- and Inter-batch Precision (%CV) | < 15% | < 15% | [6] |

| Normalized Matrix Factor | 0.96 - 1.03 | 0.96 - 1.03 | [6][7] |

Experimental Protocols

The following are detailed protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Supported Liquid Extraction (SLE) from Human Plasma

This protocol is adapted from a high-throughput method for plasma analysis.[1][8]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Amodiaquine and N-desethylamodiaquine stock solutions for calibration standards and quality controls

-

Supported Liquid Extraction (SLE+) plate

-

Methyl tert-butyl ether (MTBE)

-

Acetonitrile

-

20 mM Ammonium formate with 1% formic acid

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Sample Pre-treatment: To 100 µL of plasma, add the internal standard working solution (this compound).

-

Loading: Load the pre-treated sample onto the SLE+ plate and apply a gentle vacuum to load the sample into the sorbent.

-

Elution: Add MTBE to the wells and allow it to flow through the sorbent under gravity. Collect the eluate.

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue with a known volume of the reconstitution solution.

-

Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma

This protocol is based on a method using methyl tertiary butyl ether for extraction.[4]

Materials:

-

Human plasma samples

-

This compound internal standard working solution

-

Amodiaquine and N-desethylamodiaquine stock solutions

-

Methyl tertiary butyl ether (MTBE)

-

Ammonium hydroxide (for pH adjustment)

-

Reconstitution solution

Procedure:

-

Sample Aliquoting: Pipette a specific volume of plasma into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution.

-

pH Adjustment: Add ammonium hydroxide to adjust the sample pH.

-

Extraction: Add MTBE, vortex vigorously for several minutes, and then centrifuge to separate the organic and aqueous layers.

-

Solvent Transfer: Carefully transfer the upper organic layer to a new tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase.

-

Analysis: Inject the sample into the LC-MS/MS system.

Protocol 3: Extraction from Dried Blood Spots (DBS)

This protocol is designed for the analysis of amodiaquine and its metabolite from dried blood spots.[6][9][10]

Materials:

-

Dried blood spot cards with samples

-

This compound internal standard working solution

-

Extraction solution: 0.5% formic acid in water:acetonitrile (50:50, v/v)[6][7]

-

96-well collection plate

Procedure:

-

Punching: Punch out a 3.2 mm disc from the center of the dried blood spot.

-

Extraction: Place the punched disc into a well of a 96-well plate. Add the internal standard working solution and the extraction solution.

-

Incubation: Seal the plate and incubate with shaking for a specified time to ensure complete extraction.

-

Centrifugation: Centrifuge the plate to pellet the paper disc.

-

Supernatant Transfer: Transfer the supernatant to a new 96-well plate.

-

Analysis: Directly inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following are typical instrumental parameters. Optimization may be required for different systems.

Table 3: Example Chromatographic Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Zorbax SB-CN, 50 mm x 4.6 mm, 3.5 µm[1][6][9] | Hypersil Gold, 50 mm x 4.6 mm, 4.6 µm[4] |

| Mobile Phase A | 20 mM Ammonium formate with 1% formic acid in water[1] | 10 mM Ammonium formate with 0.1% Trifluoroacetic acid in water[4] |

| Mobile Phase B | Acetonitrile[1][4] | Acetonitrile[4] |

| Gradient | Isocratic or Gradient (e.g., 15-85% B)[1] | Isocratic (e.g., 75:25 v/v B:A)[4] |

| Flow Rate | 0.300 mL/min[4] | - |

| Column Temperature | Ambient or controlled | Ambient |

| Injection Volume | 5 - 20 µL | 10 µL |

Table 4: Example Mass Spectrometric Conditions

| Parameter | Amodiaquine | N-Desethylamodiaquine | This compound (IS) |

| Ionization Mode | Positive Electrospray Ionization (ESI)[4] | Positive Electrospray Ionization (ESI)[4] | Positive Electrospray Ionization (ESI)[4] |

| Precursor Ion (m/z) | 356.4[7] | 328.2[7] | 333.3[7] |

| Product Ion (m/z) | 283.2[7] | 283.1[7] | 283.2[7] |

| Collision Energy (V) | 29[7] | 29[7] | 29[7] |

Visualizations

Signaling Pathway and Experimental Workflows

Caption: Workflow of amodiaquine metabolism and bioanalysis.

Caption: General experimental workflow for sample analysis.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. caymanchem.com [caymanchem.com]

- 4. storage.googleapis.com [storage.googleapis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper [pubmed.ncbi.nlm.nih.gov]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A LC-MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A LC‐MS/MS Assay for Quantification of Amodiaquine and Desethylamodiaquine in Dried Blood Spots on Filter Paper — MORU Tropical Health Network [tropmedres.ac]

LC-MS/MS protocol for quantification of amodiaquine using N-Desethyl amodiaquine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amodiaquine (AQ) is an antimalarial agent widely used in combination therapies for the treatment of uncomplicated malaria.[1][2] Accurate quantification of amodiaquine and its active metabolite, N-desethylamodiaquine (DEAQ), in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[3][4][5] This document provides a detailed Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of amodiaquine, utilizing its deuterated stable isotope-labeled internal standard, N-Desethyl amodiaquine-d5, to ensure high accuracy and precision.

Principle

This method employs reversed-phase liquid chromatography for the separation of amodiaquine from endogenous matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and monitoring multiple reaction monitoring (MRM) transitions. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, compensates for variability in sample preparation and matrix effects, leading to robust and reliable quantification.

Experimental Protocols

Materials and Reagents

-

Amodiaquine hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile[6]

-

Formic acid (≥98%)[7]

-

Ammonium formate[7]

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)

-

Methyl tertiary butyl ether (for liquid-liquid extraction)[6]

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of amodiaquine and this compound in a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid.[7] Store these solutions at -80°C.[1][7]

-

Working Standard Solutions: Prepare serial dilutions of the amodiaquine stock solution in a 50:50 (v/v) acetonitrile:water mixture to create working standards for calibration curve and quality control (QC) samples.[1][7]

-

Internal Standard Working Solution: Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to achieve a final concentration of approximately 10 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Aliquot 100 µL of plasma samples, calibration standards, or QC samples into 1.5 mL microcentrifuge tubes.

-

Add 25 µL of the internal standard working solution to each tube (except for blank samples, to which 25 µL of 50:50 acetonitrile:water is added) and vortex briefly.

-

Add 500 µL of methyl tertiary butyl ether to each tube.[6]

-

Vortex for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a new set of tubes.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 1 minute and transfer the solution to HPLC vials for analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | Zorbax SB-CN, 50 mm x 4.6 mm, 3.5 µm[1][2] or Hypersil Gold, 50 mm x 4.6 mm, 5 µm[6] |

| Mobile Phase A | 20 mM Ammonium formate with 0.5% formic acid in water[7] |

| Mobile Phase B | Acetonitrile[7] |

| Gradient | Isocratic elution with 15% Acetonitrile and 85% Ammonium Formate solution[7] |

| Flow Rate | 0.7 mL/min[7] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Autosampler Temp | 4°C[1] |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Ion Spray Voltage | 5500 V[8] |

| Source Temperature | 650°C[8] |

| Curtain Gas | 25 psi[8] |

| Nebulizer Gas (GS1) | 60 psi[8] |

| Auxiliary Gas (GS2) | 60 psi[8] |

| Collision Energy | 29 V for all transitions[8] |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Amodiaquine | 356.4 | 283.2[1] |

| This compound (IS) | 333.3 | 283.2[1] |

Data Presentation

Quantitative Data Summary

| Parameter | Result |

| Linearity Range (Amodiaquine) | 1.08 - 500 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1.08 ng/mL[1][2] |

| Intra-day Precision (%CV) | < 15%[1][2] |

| Inter-day Precision (%CV) | < 15%[1][2] |

| Accuracy (% Recovery) | 85 - 115% |

| Absolute Recovery (Amodiaquine) | 66 - 76%[1][2] |

| Absolute Recovery (IS) | 73 - 85%[1][2] |

| Matrix Effect | No significant matrix effect observed[1][2] |

Mandatory Visualization

Caption: Workflow for LC-MS/MS quantification of amodiaquine.

Method Validation

This analytical method should be validated according to the US Food and Drug Administration (FDA) or European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][9] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

-